N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic compound with a complex chemical structure. It is characterized by the presence of a biphenyl group and a benzamide moiety, linked through a dimethylsulfamoyl group. This compound is known for its applications in various fields of chemical and biochemical research.
Preparation Methods
The preparation of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves organic synthesis techniques. The synthetic route typically includes the following steps:
Formation of the Biphenyl Group: The biphenyl group is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added through a sulfonation reaction, typically using dimethylsulfamoyl chloride as the sulfonating agent.
Industrial production methods for this compound require advanced chemical synthesis technology and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex organic molecules.
Biology: The compound serves as a fluorescent labeling reagent, helping to track the position and movement of biological molecules in cells.
Medicine: It is utilized in drug development to synthesize and modify drug molecular structures.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide can be compared with other similar compounds, such as:
N,N’-Diphenylbenzidine: This compound has a similar biphenyl structure but lacks the dimethylsulfamoyl and benzamide groups.
Methylsulfonyl Indole-Benzimidazoles: These compounds have a sulfonyl group and are used in anticancer research.
The uniqueness of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90233-71-9 |
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Molecular Formula |
C21H21N3O3S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(dimethylsulfamoylamino)-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C21H21N3O3S/c1-24(2)28(26,27)23-18-12-8-11-17(15-18)21(25)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15,23H,1-2H3,(H,22,25) |
InChI Key |
BDNSLNVYWLROPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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